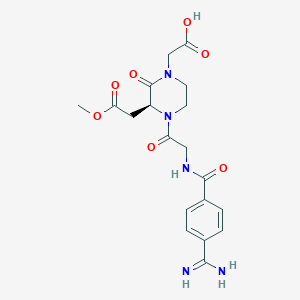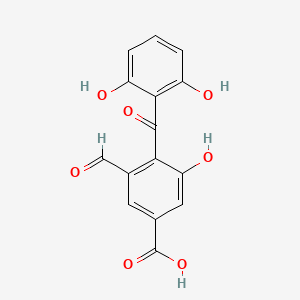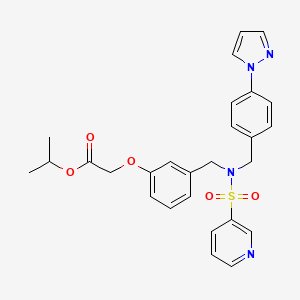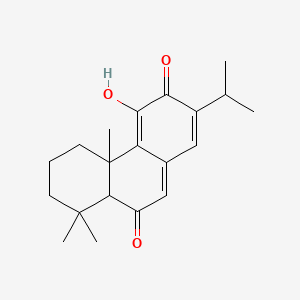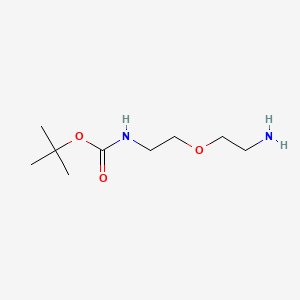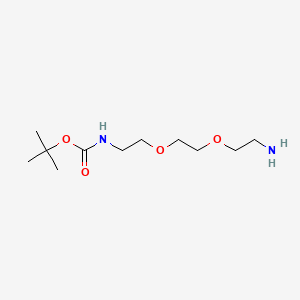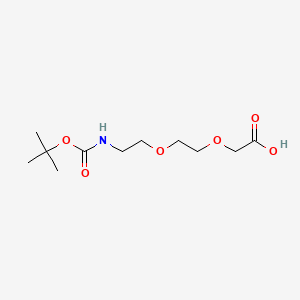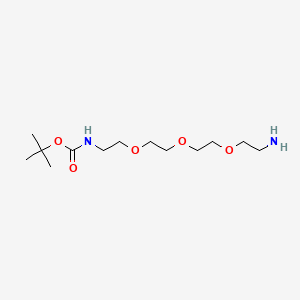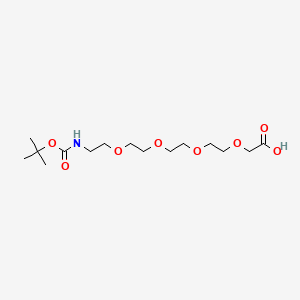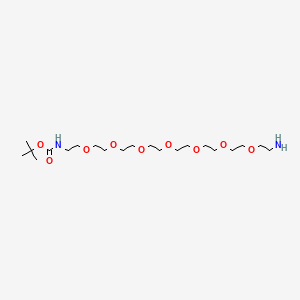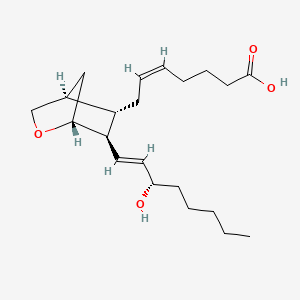
U-46619
描述
U-46619 是一种稳定的内过氧化物前列腺素 PGH2 的合成类似物。 它于 1975 年首次制备,并作为血栓烷 A2 受体激动剂 。 该化合物以其刺激血栓烷 A2 受体介导的反应的能力而闻名,包括血小板形状改变和聚集,以及平滑肌收缩 。
科学研究应用
U-46619 具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究前列腺素类似物的合成和反应性。
生物学: This compound 用于研究中,以研究血栓烷 A2 受体在各种生物过程中的作用,例如血小板聚集和平滑肌收缩.
作用机制
U-46619 通过作为有效的血栓烷 A2 模拟物发挥作用。 它与血栓烷 A2 受体结合,导致各种信号通路被激活 。 这种激活导致血小板形状改变、聚集和平滑肌收缩 。 涉及的分子靶标包括血栓烷 A2 受体和相关的信号分子,如 p38 MAPK 。
准备方法
U-46619 的合成涉及前列腺素内过氧化物类似物的制备。 合成路线通常包括形成具有庚烯酸侧链的双环结构 。 反应条件通常涉及使用特定试剂和催化剂以实现所需的立体化学和官能团 。 this compound 的工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室中合成,用于实验目的。
化学反应分析
U-46619 经历各种类型的化学反应,包括:
氧化: this compound 可以被氧化形成不同的产物,具体取决于所使用的试剂和条件。
还原: 该化合物可以被还原以产生具有不同生物活性的不同类似物。
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及各种催化剂,以促进取代反应 。 这些反应形成的主要产物通常是具有改变的生物活性的 this compound 类似物。
相似化合物的比较
U-46619 与其他类似化合物进行比较,例如前列腺素 H2 和血栓烷 A2 。 虽然所有这些化合物都作用于血栓烷 A2 受体,但 this compound 由于其稳定性和有效的激动活性而独一无二 。 其他类似化合物包括:
前列腺素 H2: 一种天然的内过氧化物,也作用于血栓烷 A2 受体,但比 this compound 不稳定.
血栓烷 A2: 一种具有类似生物活性的天然化合物,但会在体内迅速代谢.
This compound 的稳定性和有效的活性使其成为科学研究和药理学研究中宝贵的工具。
属性
IUPAC Name |
(Z)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQANGKSBLPMBTJ-BRSNVKEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028475 | |
| Record name | 9,11-Methanoepoxy PGH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56985-40-1 | |
| Record name | U 46619 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56985-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,11-Methanoepoxy PGH2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Methanoepoxy PGH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,11-Dideoxy-11α,9α-epoxymethanoprostaglandin F2α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: U46619 is a potent and selective agonist of the thromboxane A2 (TXA2) receptor (TP). [, , ] It mimics the actions of TXA2, a potent vasoconstrictor and platelet aggregator. [, , ] Upon binding to the TP receptor, U46619 activates downstream signaling pathways, primarily through the Gq and G11 family of G proteins. [] This leads to increased phosphoinositide turnover, mobilization of intracellular calcium ([Ca2+]i), and activation of protein kinase C. [, ] These events ultimately result in vasoconstriction, platelet aggregation, and other cellular responses. [, ]
ANone:
A: Yes, U46619 exhibits species and tissue-dependent variations in its potency. For example, it is a more potent platelet aggregator in rats than in humans. [] Additionally, the contractile response to U46619 can differ significantly between various vascular beds, such as pulmonary and mesenteric arteries. [, ]
A: U46619 has been shown to induce hypertrophy in VSMCs by stimulating protein synthesis. [] This effect is mediated by protein kinase C-dependent increases in transforming growth factor-beta (TGF-beta) and basic fibroblast growth factor (bFGF). [] Both TGF-beta and bFGF interact to elicit an optimal hypertrophic response to U46619. []
A: Research indicates U46619 can differentially affect renal blood flow, causing vasoconstriction in the renal cortex and vasodilation in the medulla. [] This response appears to involve the activation of both endothelin ET(A) and ET(B) receptors. []
A: Yes, inhaled U46619 can cause bronchoconstriction in asthmatic individuals. [] This effect is primarily mediated by acetylcholine release from cholinergic nerves in the airways. [] Pretreatment with the cholinergic antagonist ipratropium bromide significantly reduces airway responsiveness to inhaled U46619, supporting this mechanism. []
A: Studies suggest that 20-HETE, a cytochrome P450-derived vasoconstrictor, contributes to the vascular effects of U46619. [] Inhibition of 20-HETE synthesis or antagonism of its action can attenuate the vasoconstrictor response to U46619, particularly when renal perfusion pressure is elevated. []
A: Yes, U46619 demonstrates variability in its contractile effects depending on the blood vessel type. In newborn piglets, pulmonary veins exhibit more vigorous constriction to U46619 than pulmonary arteries. [] In contrast, pulmonary resistance vessels display high sensitivity to U46619, exceeding the response of both arteries and veins. []
A: Interestingly, chronic antigen challenge in sensitized guinea pigs can transform the bronchoconstrictor effect of inhaled U46619 into a bronchodilation. [] This altered response is observed when the airways are in a state of chronic inflammation. [] Further research is needed to fully understand the underlying mechanisms driving this shift.
A: Yes, research suggests that oxidative stress can modulate the vasoconstrictor response to U46619. Studies in isolated rat hearts have shown that inducing oxidative stress reveals a potent vasoconstrictor effect of 8-epi prostaglandin F2α (8-epi PGF2α), an isoprostane that also interacts with the TP receptor. [] This suggests that oxidative stress may increase the sensitivity of the TP receptor to agonists like U46619 and 8-epi PGF2α. []
A: While U46619 is recognized as a selective TP receptor agonist, some studies indicate it might have additional targets or pathways influencing its actions. For example, in canine lingual arteries, a sustained contraction following U46619 washout was observed that appeared to be independent of extracellular calcium and protein kinase C, suggesting a unique mechanism distinct from typical TP receptor-mediated responses. []
A: Research suggests that U46619 can directly influence cardiac function. Studies in guinea pig left atrium revealed a positive inotropic effect of U46619, attributed to activation of specific thromboxane receptors and associated with increased phosphoinositide turnover. [] This direct cardiac effect contrasts with the previously recognized decrease in myocardial contractility observed in coronary-perfused preparations, which is primarily attributed to U46619-induced vasoconstriction. []
A: Research suggests a complex interplay of signaling pathways in U46619-induced platelet aggregation. While U46619 can trigger intracellular calcium mobilization and shape change independently, its ability to inhibit adenylyl cyclase and induce full platelet aggregation seems to require the secretion of other agonists that activate Gi-coupled receptors, such as the P2Y12 receptor. [] This indicates a synergistic interaction between different signaling pathways in mediating the full aggregatory response to U46619.
A: Studies show that U46619 can modulate norepinephrine release in the brain, specifically in the hippocampus. In vitro experiments demonstrated that U46619 inhibits the release of endogenous norepinephrine from rat hippocampal slices, likely by activating thromboxane receptors and indirectly influencing neuronal pathways that regulate norepinephrine release. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


